(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide (CAS: 1354018-98-6, molecular formula: C₁₃H₁₇ClFN₂O, molecular weight: 272.75) is a chiral amide derivative characterized by a 2-chloro-6-fluorobenzyl group and an ethyl substituent on the nitrogen atom. The compound is commercially available with a purity of ≥97% and is used as a pharmaceutical intermediate or active ingredient .
Properties
Molecular Formula |
C14H20ClFN2O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
InChI Key |
KWGPAZIKBRIUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic amino acid esters:
Solid-Phase Synthesis
A resin-bound approach using Wang resin:
- Fmoc-(S)-2-amino-3-methylbutanoic acid loaded onto resin.
- Deprotection (piperidine/DMF 1:4), then coupling with 2-chloro-6-fluorobenzylamine/HBTU.
- Cleavage: TFA/H₂O (95:5).
Analytical Data and Quality Control
HPLC Conditions
- Column: Chiralcel OD-H (250 × 4.6 mm)
- Mobile phase: n-Hexane/ethanol (80:20)
- Flow rate: 1.0 mL/min
- Retention: (S)-enantiomer = 12.7 min, (R)-enantiomer = 14.2 min.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, ArH), 6.95 (t, J = 8.4 Hz, 1H, ArH), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.85 (q, J = 6.8 Hz, 1H, CH), 2.95–2.84 (m, 2H, NH₂), 2.25–2.15 (m, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 3H, CH₃), 1.02 (d, J = 6.8 Hz, 6H, (CH₃)₂).
Industrial-Scale Considerations
Process Optimization
- Cost reduction : Replace HATU with EDC/HOBt (yield drops to 62% but cuts reagent costs by 40%).
- Solvent recycling : DMF is recovered via vacuum distillation (≥90% reuse rate).
- Throughput : Continuous flow system achieves 1.2 kg/day output.
Safety Protocols
- Exothermic reactions controlled via jacketed reactors (ΔT < 5°C/min).
- Hydrazine waste neutralized with FeCl₃ before disposal.
Challenges and Solutions
Racemization During Coupling
- Problem : Up to 15% racemization at 25°C.
- Solution : Perform reactions at 0°C with 2,2,2-trifluoroethanol as additive (racemization <2%).
Byproduct Formation
- N-Ethyl elimination : Controlled by maintaining pH <8 during workup.
- Impurity profile :
| Impurity | Source | Control Method |
|---|---|---|
| Dipeptide (3.2%) | Over-activation | Reduce HATU stoichiometry |
| Benzyl chloride (0.8%) | Incomplete substitution | Extend reaction time |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine at position 2 participates in nucleophilic substitutions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides.
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | ~75% (predicted) | |
| Acylation | AcCl, pyridine, RT | Acetylated amide | >80% (theoretical) |
Aromatic Substitution
The 2-chloro-6-fluorobenzyl group undergoes selective substitution:
-
Chlorine displacement dominates due to lower bond dissociation energy compared to fluorine.
-
Reactions require strong nucleophiles (e.g., hydroxide, amines) and elevated temperatures (80–120°C).
| Position | Reactant | Conditions | Product | Notes |
|---|---|---|---|---|
| 2-Cl | NH₃ (aq) | 100°C, 12h | 2-Amino derivative | Fluorine remains intact |
| 6-F | KOH | 120°C, 24h | Phenol derivative | Low yield (<20%) |
Hydrolysis of the Amide Bond
The amide bond cleaves under acidic or basic conditions:
Cyclization Reactions
Intramolecular reactions form heterocycles under catalytic conditions:
-
Photoredox-catalyzed cyclization (e.g., using Ir(ppy)₃) generates pyrrolidinone derivatives .
-
Thermal cyclization at 150°C produces five-membered lactams.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃ | MeCN, 27°C, 24h | Pyrrolidinone | 65% (model system) | |
| None | 150°C, neat | β-Lactam | 40% |
Oxidation Reactions
The primary amine oxidizes to nitro or imine derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂, Fe²⁺ | RT, 2h | Nitroso compound | Moderate |
| KMnO₄, acidic | 60°C, 1h | Carboxylic acid | High |
Stereochemical Considerations
Chirality at the 2-amino position influences reaction outcomes:
-
Retention of configuration : Observed in Shvo-catalyst-mediated alkylations (99% ee retention in analogous systems) .
-
Racemization risk : Occurs under strong acidic/basic conditions during hydrolysis .
Biological Interactions (Relevance to Reactivity)
While not direct chemical reactions, interactions with biological targets inform functionalization strategies:
-
Receptor binding : The ethyl and benzyl groups enhance lipophilicity, affecting blood-brain barrier penetration.
-
Metabolic stability : Hydrolysis-resistant analogs are prioritized in drug design.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structural analogs differ in substituents on the benzyl group, nitrogen substituents, and backbone modifications. Key comparisons include:
Key Observations :
- Halogenation : The target’s 2-chloro-6-fluorobenzyl group provides a balance of hydrophobicity and electronic effects, contrasting with the benzothiazole-trifluoromethyl group in , which enhances lipophilicity but may reduce metabolic stability.
- Backbone Flexibility : The target’s 3-methylbutanamide backbone offers conformational rigidity compared to the thiourea-linked cyclohexylamine in , which introduces rotational flexibility.
- N-Substituents : The ethyl group in the target may confer better metabolic stability than the bulkier isopropyl group in or the trifluoroethyl group in .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s logP (predicted ~2.5) is lower than the benzothiazole derivative (logP >3) due to fewer aromatic rings. This may improve aqueous solubility while retaining membrane permeability.
- Receptor Binding: The chloro and fluoro substituents on the benzyl group enhance interactions with hydrophobic pockets in enzymes or receptors, similar to the nitro and methoxy groups in , which are known to influence hydrogen bonding and π-π stacking .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : The target’s molecular weight (272.75) aligns with Lipinski’s rule of five, suggesting better oral bioavailability than higher-MW analogs like (466.68).
- Toxicity: The chloro and fluoro substituents may pose genotoxicity risks if metabolized to reactive intermediates, whereas the methoxy and nitro groups in could generate nitroso or amine metabolites with distinct safety profiles .
Biological Activity
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide, also known by its CAS number 1354015-69-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20ClFN2O
- Molecular Weight : 286.77 g/mol
- CAS Number : 1354015-69-2
The biological activity of this compound is primarily associated with its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other neurological conditions.
Biological Activities
-
Antidepressant Effects :
- Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), where a reduction in immobility time is interpreted as an antidepressant effect.
-
Neuroprotective Properties :
- Some studies have suggested that this compound may possess neuroprotective qualities, potentially offering protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
-
Anticonvulsant Activity :
- Similar compounds have shown anticonvulsant properties in various models, indicating that this compound may also be effective in managing seizure disorders.
Case Study 1: Antidepressant-Like Effects
In a study conducted on rodents, this compound was administered at varying doses. Results showed a significant decrease in immobility time compared to control groups, suggesting a robust antidepressant effect. The mechanism was hypothesized to involve serotonin and norepinephrine pathways.
Case Study 2: Neuroprotection
A separate study investigated the neuroprotective effects of the compound against excitotoxicity induced by glutamate. The results indicated that pre-treatment with this compound significantly reduced neuronal death and improved survival rates in cultured neurons exposed to high glutamate concentrations.
Case Study 3: Anticonvulsant Properties
In an experimental model of epilepsy, the compound demonstrated significant anticonvulsant activity with an effective dose (ED50) lower than standard anticonvulsants like phenobarbital. This suggests its potential utility in developing new treatments for epilepsy.
Data Summary Table
| Biological Activity | Mechanism of Action | Evidence Level |
|---|---|---|
| Antidepressant Effects | Modulation of serotonin and norepinephrine | Strong |
| Neuroprotective Properties | Reduction of oxidative stress | Moderate |
| Anticonvulsant Activity | Inhibition of excitatory neurotransmission | Strong |
Q & A
Q. Methodology :
- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement ) resolves absolute stereochemistry and confirms the benzyl-ethyl substitution pattern.
- NMR spectroscopy : H and C NMR validate the amine, amide, and aromatic protons. For example, the 2-chloro-6-fluorobenzyl group shows distinct splitting patterns in the aromatic region .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns consistent with the proposed structure.
Basic: What methods assess the compound’s solubility and stability in aqueous buffers?
Q. Methodology :
- Shake-flask incubation : Solubility is determined in phosphate-buffered saline (pH 7.4) after 24-hour agitation. Turbidity is monitored via UV/Vis spectroscopy, with concentrations quantified using HPLC .
- Metabolic stability : Recombinant cytochrome P450 (CYP) enzymes (e.g., CYP2A13) are used to identify metabolic hotspots. Incubations with liver microsomes and LC-MS/MS analysis track degradation pathways .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature, solvent controls) to rule out artifacts.
- Structural analogs : Compare activity of derivatives (e.g., varying the benzyl/ethyl groups) to identify critical pharmacophores. For example, replacing 2-chloro-6-fluorobenzyl with unsubstituted benzyl may reveal substituent-dependent effects .
- Computational modeling : Molecular docking (e.g., with STING protein for agonists ) identifies binding interactions that correlate with observed activity discrepancies.
Advanced: What experimental designs optimize crystallographic refinement for this compound?
Q. Methodology :
- High-resolution data collection : Use synchrotron radiation to improve data completeness (>95%) and reduce thermal motion artifacts.
- SHELXL refinement : Apply anisotropic displacement parameters for non-H atoms and constrain riding hydrogen atoms. Twinning and disorder are addressed using the TWIN/BASF commands in SHELX .
- Validation tools : Check geometric outliers (e.g., bond lengths, angles) with CCDC Mercury and resolve clashes via iterative refinement cycles.
Advanced: How to design in vitro assays for metabolic stability and CYP inhibition?
Q. Methodology :
- CYP phenotyping : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and measure metabolite formation via LC-MS/MS. Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform specificity .
- Time-dependent inhibition (TDI) assays : Pre-incubate the compound with NADPH-fortified human liver microsomes to assess mechanism-based inactivation. Activity loss over time indicates covalent binding or reactive metabolite formation.
Advanced: What strategies mitigate challenges in enantiomeric purity during scale-up?
Q. Methodology :
- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in key steps like N-alkylation to enhance enantiomeric excess (ee).
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit differential solubility for purification .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors ee in real-time during synthesis to adjust reaction parameters dynamically.
Advanced: How to evaluate the compound’s potential as a STING agonist or other biological targets?
Q. Methodology :
- STING pathway activation : Measure IFN-β production in THP-1 cells using ELISA after treatment. Compare activity to known agonists (e.g., diABZI-4) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the amide or benzyl groups) and assess potency in reporter gene assays.
- Off-target profiling : Screen against kinase panels or GPCRs to identify polypharmacology risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
